molecular formula C12H19NO3 B2368508 Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 79663-72-2

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2368508
CAS No.: 79663-72-2
M. Wt: 225.288
InChI Key: XEVIHSMVVLGYLO-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a carbamoyl group and an ethyl ester. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The bicyclo[2.2.2]octane structure is found in various natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Scientific Research Applications

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Safety and Hazards

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas and protected from moisture . It is also advised to avoid breathing dust, fume, gas, mist, vapours, and spray associated with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. One such method involves the enantioselective synthesis under metal-free conditions, using an organic base to mediate the reaction. This process yields the desired compound in good to excellent yields with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The development of cost-effective and environmentally friendly processes is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can be compared with other bicyclo[2.2.2]octane derivatives, such as:

    Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the ethyl ester and carbamoyl groups, making it less versatile in chemical reactions.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known catalyst and nucleophile, differing significantly in structure and function.

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVIHSMVVLGYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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